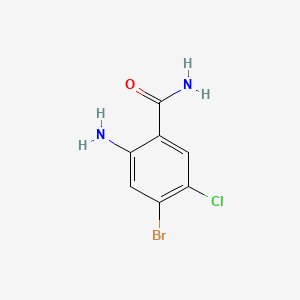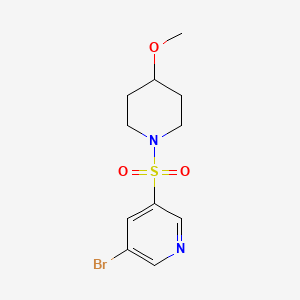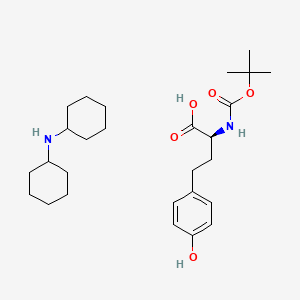
Boc-L-Htyr-OH DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Boc-L-Htyr-OH DCHA involves the reaction of cyclohexanone and cyclohexylamine or cyclohexanone and ammonia . The product code for this compound is BAA1403 .Molecular Structure Analysis
The IUPAC name for Boc-L-Htyr-OH DCHA is N-cyclohexylcyclohexanamine; (2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.Chemical Reactions Analysis
Dicyclohexylamine (DCHA), a component of Boc-L-Htyr-OH DCHA, has been identified as a new and highly efficient anodic co-reactant in electrochemiluminescence (ECL) for the luminol molecule . The electrochemical and ECL behavior of the luminol/DCHA system was studied, which results in two anodic ECL peaks .Physical And Chemical Properties Analysis
Boc-L-Htyr-OH DCHA is a colorless liquid with a faint amine odor . It has a melting point of -2 °C, a boiling point of 256 °C, and a density of 0.912 g/mL at 20 °C (lit.) .科学的研究の応用
Peptide Modification and Macrocyclization
Boc-L-Htyr-OH DCHA can be used in the late-stage modification of peptides, which could potentially endow peptides with significant bioactivity and physicochemical properties . This provides novel opportunities for peptide pharmaceutical studies .
Organic Light-Emitting Diodes (OLEDs)
The compound can be used in the development of solution-processed OLEDs . It is highly desirable yet challenging to realize solution-processable non-doped thermally activated delayed fluorescence (TADF) emitters due to their high efficiency and excellent compatibility to the wet methods .
Chemical Transformations
The tert-butyl group in the compound can be used in chemical transformations . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Biosynthetic and Biodegradation Pathways
The compound has implications in biosynthetic and biodegradation pathways . The crowded tert-butyl group plays a role in these pathways .
Biocatalytic Processes
The compound can potentially be used in biocatalytic processes . The unique reactivity pattern of the tert-butyl group can be leveraged in these processes .
Bioconjugation
The modified peptides can be further conjugated with other biomolecules at Trp, providing a new handle for bioconjugation .
作用機序
Safety and Hazards
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRXJWSHDWTRPW-YDALLXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

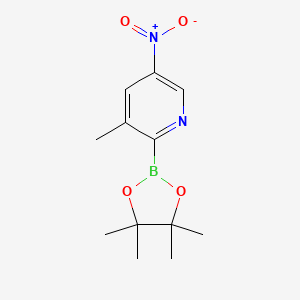

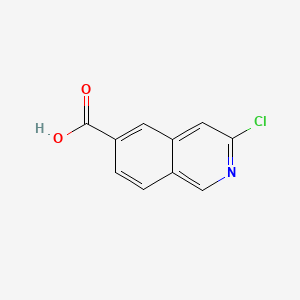
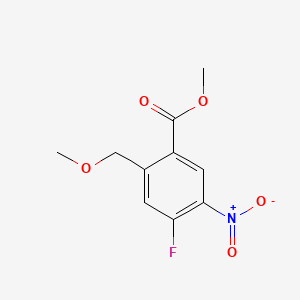
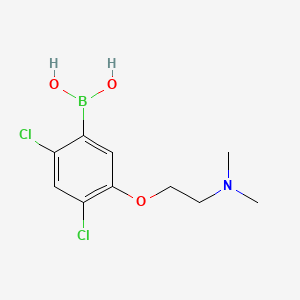

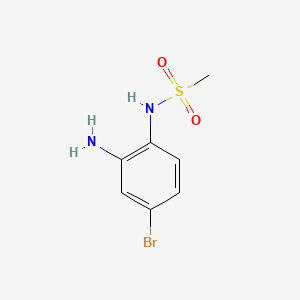
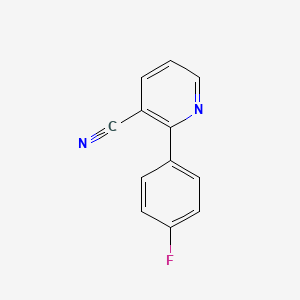

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)

